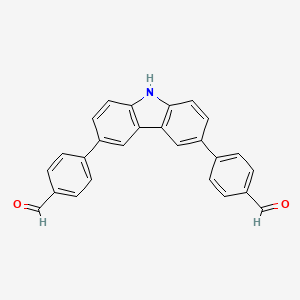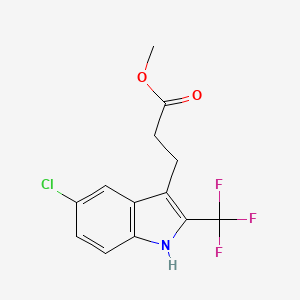
Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methyl ester group attached to the indole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
Methyl 3-(5-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H11ClF3NO2 |
|---|---|
Peso molecular |
305.68 g/mol |
Nombre IUPAC |
methyl 3-[5-chloro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11ClF3NO2/c1-20-11(19)5-3-8-9-6-7(14)2-4-10(9)18-12(8)13(15,16)17/h2,4,6,18H,3,5H2,1H3 |
Clave InChI |
HAOWARGBHQRXOX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=C(NC2=C1C=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
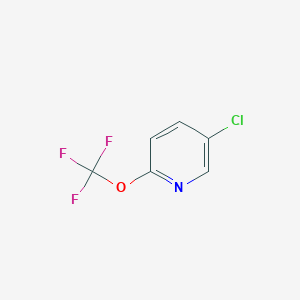
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
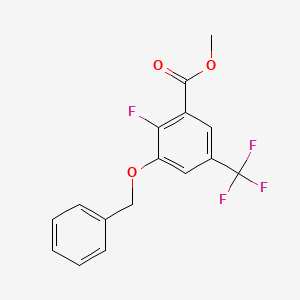
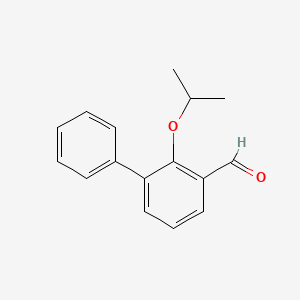
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
